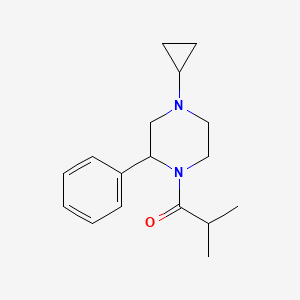

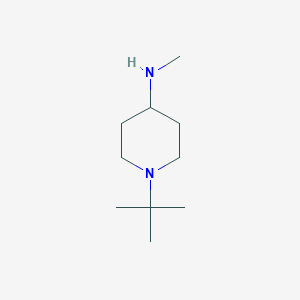

![molecular formula C17H21N3O3S B2807935 2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097890-82-7](/img/structure/B2807935.png)

2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters . Numerous methods for the synthesis of pyrimidines are described .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate was synthesized, demonstrating the versatility of pyrimidine derivatives in forming structured molecules with potential for further chemical modifications and applications in material science and chemistry (Shang et al., 2012).

Structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored, showing the importance of pyrimidine rings in nonlinear optics (NLO) and electronic applications. This indicates the potential for pyrimidine derivatives, including the compound , in the development of new materials for optoelectronic applications (Hussain et al., 2020).

Applications in Heterocyclic Synthesis and Material Science

Utility of Enaminonitriles in Heterocyclic Synthesis discussed the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the role of pyrimidine in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and new materials (Fadda et al., 2012).

Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation for insecticidal and antibacterial potential underscore the utility of pyrimidine derivatives in creating bioactive compounds with applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

Advanced Chemical Synthesis Techniques

- Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine discusses a modified synthesis approach for a pyridine derivative, emphasizing the importance of green chemistry in synthesizing chemical intermediates, potentially applicable to the compound of interest for environmentally friendly synthesis methods (Gilbile et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine” is not mentioned in the search results, it’s worth noting that pyrimidines often exhibit their effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Direcciones Futuras

Pyrimidines have shown a range of pharmacological effects and continue to be an area of active research . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of heterocyclic scaffolds, many of which contain nitrogen, is expected to continue to be a key strategy in the development of clinically active drugs .

Propiedades

IUPAC Name |

4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-10-17(19-14(2)18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCFXDGEZZQVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

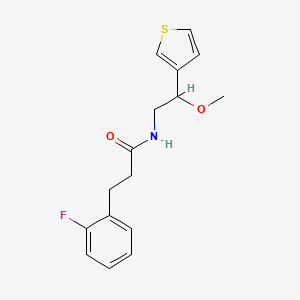

![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)

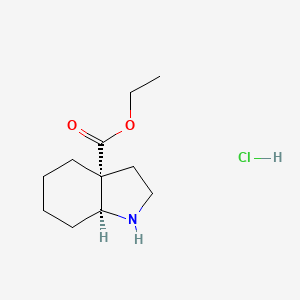

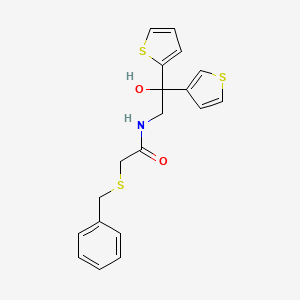

![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)

![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)

![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)

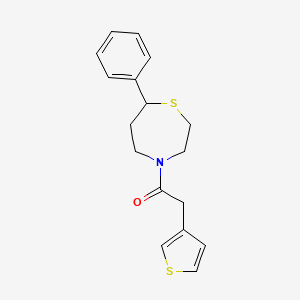

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)